molecular formula C8H11N3O2S B258461 N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

Cat. No.: B258461
M. Wt: 213.26 g/mol
InChI Key: RLFBFKSVCVCFHJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with tetrahydro-2-furancarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. Additionally, it can modulate signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
  • N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • Urea, N-5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl-N-methyl-

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide stands out due to its unique combination of a thiadiazole ring and a tetrahydrofuran moiety. This structural feature imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C8H11N3O2S/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h6H,2-4H2,1H3,(H,9,11,12)

InChI Key

RLFBFKSVCVCFHJ-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2CCCO2

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCCO2

Origin of Product

United States

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